2,4,6-Trichloro-3-methoxyphenol
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Overview
Description
2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular formula C7H5Cl3O2. It is a derivative of phenol, where three chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-methoxyphenol typically involves the chlorination of 3-methoxyphenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective substitution at the 2, 4, and 6 positions on the benzene ring. The reaction is usually performed at low temperatures to prevent over-chlorination and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert the methoxy group to a hydroxyl group
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenols or methoxyphenols
Scientific Research Applications
2,4,6-Trichloro-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Used as a preservative in various products to prevent microbial growth
Mechanism of Action
The antimicrobial activity of 2,4,6-Trichloro-3-methoxyphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms .
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the methoxy group.
3-Methoxyphenol: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-3-methoxyphenol: Similar structure with fewer chlorine atoms
Uniqueness: 2,4,6-Trichloro-3-methoxyphenol is unique due to the combination of chlorine atoms and a methoxy group, which enhances its antimicrobial properties and makes it more effective as a preservative and disinfectant compared to its analogs .
Properties
IUPAC Name |
2,4,6-trichloro-3-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBXEUDRVYVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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